
Usp7-IN-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
USP7-IN-1は、細胞周期調節、DNA修復、エピジェネティック制御など、さまざまな細胞プロセスに関与する脱ユビキチン化酵素であるユビキチン特異的プロテアーゼ7(USP7)を特異的に標的とする低分子阻害剤です。 USP7は、がん遺伝子タンパク質を安定化させ、腫瘍増殖を促進する役割を果たすことから、がんの進行に関与している .
準備方法
合成経路と反応条件: USP7-IN-1の合成は、重要な中間体の形成や最終的なカップリング反応など、複数のステップを伴います。合成経路は、通常、コア骨格の調製から始まり、その後、効力と選択性を高めるために官能基修飾が行われます。 合成に使用される一般的な試薬には、有機溶媒、触媒、保護基が含まれており、所望の化学変換を確実に行う .
工業生産方法: this compoundの工業生産では、高収率と高純度を達成するために、反応条件の最適化が必要です。これには、合成経路のスケールアップ、反応時間、温度、溶媒系の最適化が含まれます。 結晶化、クロマトグラフィー、再結晶化などの精製技術が採用され、必要な仕様を満たした最終製品が得られます .
化学反応の分析
反応の種類: USP7-IN-1は、以下を含むさまざまな化学反応を起こします。
酸化: 過酸化水素や過マンガン酸カリウムなどの酸化剤を用いて、酸素の付加または水素の除去を伴う。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を用いて、水素の付加または酸素の除去を伴う。
一般的な試薬と条件:
酸化: 過酸化水素、過マンガン酸カリウム、その他の酸化剤。
還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム、その他の還元剤。
形成される主な生成物: これらの反応から形成される主な生成物は、this compoundに存在する特定の官能基と使用される反応条件によって異なります。 例えば、酸化はヒドロキシル化誘導体を生成する可能性があり、還元は脱酸素化化合物を生成する可能性があります .
4. 科学研究への応用
This compoundは、以下を含む幅広い科学研究への応用があります。
科学的研究の応用
Cancer Immunotherapy
Usp7-IN-1 has shown promise as a therapeutic agent in cancer immunotherapy by modulating the tumor microenvironment and enhancing anti-tumor immune responses. Elevated levels of USP7 are associated with poor survival outcomes in various cancers due to its role in stabilizing proteins that suppress anti-tumor immunity.
- Mechanism of Action : Inhibition of USP7 by this compound disrupts the stability of several oncogenic proteins, including MDM2, which leads to increased levels of the tumor suppressor p53. This stabilization promotes apoptosis in tumor cells and enhances the efficacy of immunotherapeutic agents .
-
Case Studies :
- In mouse models of Lewis lung carcinoma, treatment with this compound resulted in slowed tumor growth and increased infiltration of immune cells such as M1 macrophages and CD8+ T cells expressing interferon-gamma .
- The combination of this compound with programmed death protein 1 (PD-1) inhibitors demonstrated a synergistic effect, significantly improving anti-tumor responses .
Modulation of Oncogenic Pathways
This compound plays a pivotal role in regulating various oncogenic signaling pathways by inhibiting USP7's deubiquitinating activity.
- ERK1/2 Signaling Pathway : USP7 has been identified as a regulator of the ERK1/2 signaling pathway through its interaction with Raf-1. This compound decreases the polyubiquitination of Raf-1, thus inhibiting ERK signaling and reducing cell viability in lung adenocarcinoma .
- NOTCH Signaling : this compound has been shown to interact with NOTCH1, stabilizing it and promoting leukemia cell growth. Inhibition of USP7 with this compound leads to decreased NOTCH1 levels and significantly blocks T-cell acute lymphoblastic leukemia cell growth both in vitro and in vivo .
DNA Damage Response
USP7 is crucial for maintaining genome stability by regulating key proteins involved in the DNA damage response.
- Stabilization of p53 : this compound enhances p53 stability by preventing its degradation through MDM2-mediated ubiquitination. This action initiates a robust DNA damage response, promoting cell cycle arrest and apoptosis in response to genotoxic stress .
- Role in Replication Stress : Inhibition of USP7 has been linked to enhanced sensitivity to DNA-damaging agents, making this compound a potential candidate for combination therapies aimed at overcoming chemoresistance in cancer cells .
Summary Table
Application Area | Mechanism of Action | Key Findings |
---|---|---|
Cancer Immunotherapy | Modulates tumor microenvironment; enhances immune response | Slowed tumor growth; increased immune cell infiltration |
Oncogenic Pathways | Regulates ERK1/2 and NOTCH signaling | Decreased cell viability; inhibited leukemia growth |
DNA Damage Response | Stabilizes p53; enhances DNA repair mechanisms | Promotes apoptosis; overcomes chemoresistance |
作用機序
USP7-IN-1は、USP7の触媒ドメインに結合して、その脱ユビキチン化活性を阻害することで、その効果を発揮します。これは、ユビキチン化タンパク質の蓄積につながり、プロテアソームによるそれらの分解を促進します。 USP7の阻害は、p53などの腫瘍抑制タンパク質を安定化させ、がん細胞で細胞周期停止とアポトーシスを引き起こします . 関与する分子標的および経路には、p53-MDM2軸、DNA修復タンパク質、エピジェネティック調節因子などがあります .
類似の化合物:
P22077: USP7の触媒システインを共有結合的に修飾し、コンフォメーション変化を引き起こし、その活性を阻害するもう1つのUSP7阻害剤.
P50429: P22077と同様に、USP7の活性部位を標的にし、その脱ユビキチン化機能を不可逆的に阻害します.
FX1-5303: p53シグナル伝達経路のUSP7媒介性調節を研究するために使用される強力なUSP7阻害剤.
This compoundの独自性: this compoundは、他の脱ユビキチン化酵素と比較して、USP7を阻害する際の高い選択性と効力により、ユニークです。 これは、さまざまな癌細胞株で強い抗腫瘍活性を示し、治療薬として臨床使用の可能性を秘めています .
類似化合物との比較
FX1-5303: A potent USP7 inhibitor used as a chemical probe to study USP7-mediated regulation of p53 signaling.
Uniqueness of USP7-IN-1: this compound is unique due to its high selectivity and potency in inhibiting USP7 compared to other deubiquitinating enzymes. It demonstrates strong anti-tumor activity in various cancer cell lines and has potential for clinical use as a therapeutic agent .
生物活性
Ubiquitin-specific protease 7 (USP7) is a deubiquitinating enzyme that plays a crucial role in regulating various cellular processes, including DNA damage response, cell cycle control, and immune responses. The compound Usp7-IN-1 has emerged as a significant inhibitor of USP7, showing promise in cancer therapy by modulating the stability of key proteins involved in tumor suppression and oncogenesis. This article reviews the biological activity of this compound, supported by relevant research findings, case studies, and data tables.
This compound functions primarily by inhibiting the deubiquitination activity of USP7, which leads to the stabilization of its substrates, notably the tumor suppressor protein p53. Under normal conditions, USP7 stabilizes HDM2 (an E3 ubiquitin ligase), which in turn ubiquitinates p53 for degradation. Inhibition of USP7 by this compound disrupts this interaction, leading to increased levels of p53 and enhanced apoptotic signaling in cancer cells .
Key Mechanisms:
- Inhibition of HDM2: this compound prevents USP7 from deubiquitinating HDM2, resulting in reduced degradation of p53 .
- Stabilization of p53: Elevated p53 levels activate downstream targets that promote cell cycle arrest and apoptosis in response to DNA damage .
- Impact on CDK1 Activity: USP7 also regulates cyclin-dependent kinase 1 (CDK1) activity. Inhibition of USP7 can lead to untimely activation of CDK1, causing DNA damage and toxicity in mammalian cells .
Research Findings
Numerous studies have explored the biological activity of this compound and its effects on various cancer types. Here are some significant findings:
Table 1: Summary of Key Studies on this compound
Case Studies
Case Study 1: Hepatocellular Carcinoma (HCC)
A study investigated the therapeutic effects of this compound in HCC. Results indicated that upregulation of USP7 was associated with poor prognosis. Treatment with this compound led to increased apoptosis and enhanced sensitivity to standard chemotherapy agents such as sorafenib and paclitaxel. The study utilized gene expression data from TCGA and validated findings through RT-PCR and immunohistochemistry .
Case Study 2: Prostate Cancer
Another research effort focused on the role of USP7 in prostate cancer, where it was found that this compound effectively inhibited the growth of cancer cells by stabilizing p53 and reducing the activity of androgen receptors involved in tumor proliferation. This was assessed using both in vitro assays and animal models .
特性
IUPAC Name |
7-chloro-3-[[4-hydroxy-1-(3-phenylpropanoyl)piperidin-4-yl]methyl]quinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O3/c24-18-7-8-19-20(14-18)25-16-27(22(19)29)15-23(30)10-12-26(13-11-23)21(28)9-6-17-4-2-1-3-5-17/h1-5,7-8,14,16,30H,6,9-13,15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CITWIBXKKHFDFM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CN2C=NC3=C(C2=O)C=CC(=C3)Cl)O)C(=O)CCC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。